1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)-
Overview
Description
1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Substitution Reactions: The chlorine atoms in cyanuric chloride are substituted with isopropylamine under controlled conditions. This substitution is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Thionation: The resulting intermediate is then subjected to thionation using a reagent such as phosphorus pentasulfide to introduce the thione group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted triazine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various triazine derivatives.
Properties
IUPAC Name |
2,6-bis(propan-2-ylamino)-1H-1,3,5-triazine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKDYCLYXWRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=S)N=C(N1)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199331 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5133-47-1 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005133471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-bis((1-methylethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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